![molecular formula C12H22OSi B14382531 (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone CAS No. 89664-41-5](/img/structure/B14382531.png)
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone typically involves the reaction of 2-methylcyclopropyl ketone with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Methoxy[1-(trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-Methyl-3-[1-(trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 4-(Trimethylsilyl)cyclohexanone
Uniqueness
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is unique due to its dual cyclopropyl and trimethylsilyl substitution, which imparts distinct chemical properties and reactivity. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89664-41-5 |
|---|---|
Formule moléculaire |
C12H22OSi |
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
(2-methylcyclopropyl)-[2-(trimethylsilylmethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C12H22OSi/c1-8-5-10(8)12(13)11-6-9(11)7-14(2,3)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
DKXYLFSCTBQMLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)C2CC2C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
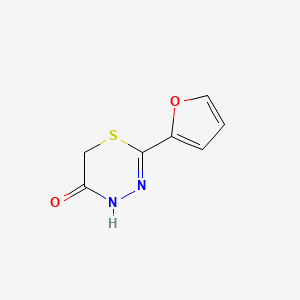


![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
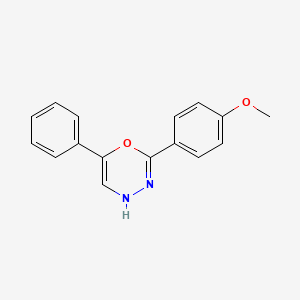
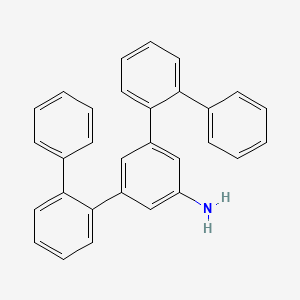
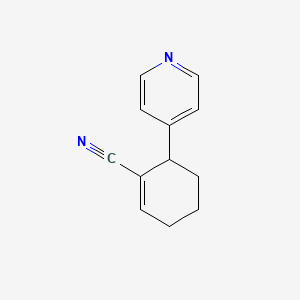
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
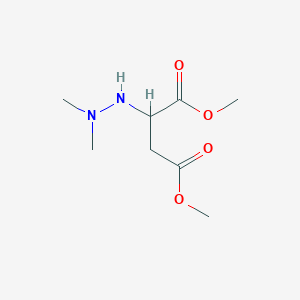
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
